trans-Aconitate(3-)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

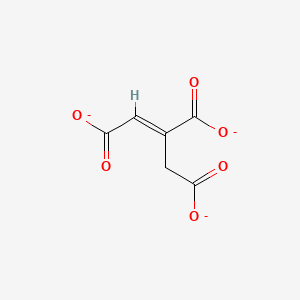

Trans-aconitate(3-) is an aconitate(3-) that is the conjugate base of trans-aconitic acid. It has a role as a fundamental metabolite. It is a conjugate base of a trans-aconitic acid.

Aplicaciones Científicas De Investigación

Biochemical Applications

1.1 Inhibition of the Tricarboxylic Acid Cycle

trans-Aconitate(3-) serves as an inhibitor of aconitase, an enzyme crucial to the tricarboxylic acid (TCA) cycle. This inhibition can affect metabolic pathways in various organisms. For example, in Aspergillus gossypii, trans-aconitate was shown to influence riboflavin production by modulating the activity of isocitrate lyase and impacting the levels of itaconate—a compound produced from cis-aconitate through decarboxylation .

1.2 Antioxidant Properties

Research has indicated that trans-aconitic acid exhibits antioxidant properties. It has been used in food and cosmetic formulations to enhance stability and prevent oxidative damage . A study highlighted its potential in scavenging free radicals, which is beneficial for maintaining product integrity in various applications .

Agricultural Applications

2.1 Role in Plant Metabolism

trans-Aconitate(3-) has been identified in various plant species, particularly in early-season forage grasses, where it contributes to metabolic processes and may influence plant growth and development . Its presence in high concentrations during specific growth phases suggests a role in nutrient cycling and plant health.

2.2 Enhancing Crop Resistance

The compound's inhibitory effects on aconitase can be leveraged to enhance crop resistance to stress conditions by modulating metabolic responses. This application could be particularly valuable in developing crops that are more resilient to environmental stressors such as drought or pathogen attack.

Industrial Applications

3.1 Synthesis of Aconitate Esters

In synthetic chemistry, trans-aconitic acid is utilized for producing aconitate esters, which have applications in polymer chemistry . These esters can serve as intermediates in the synthesis of various materials, including biodegradable plastics.

3.2 Cross-Linking Agent in Polymer Science

trans-Aconitate(3-) has been employed as a cross-linking agent for polyvinyl alcohol films, enhancing their mechanical properties and stability when used in composite materials . This application is significant for developing advanced materials with tailored properties for specific industrial uses.

Case Studies

Propiedades

Fórmula molecular |

C6H3O6-3 |

|---|---|

Peso molecular |

171.08 g/mol |

Nombre IUPAC |

(E)-prop-1-ene-1,2,3-tricarboxylate |

InChI |

InChI=1S/C6H6O6/c7-4(8)1-3(6(11)12)2-5(9)10/h1H,2H2,(H,7,8)(H,9,10)(H,11,12)/p-3/b3-1+ |

Clave InChI |

GTZCVFVGUGFEME-HNQUOIGGSA-K |

SMILES |

C(C(=CC(=O)[O-])C(=O)[O-])C(=O)[O-] |

SMILES isomérico |

C(/C(=C\C(=O)[O-])/C(=O)[O-])C(=O)[O-] |

SMILES canónico |

C(C(=CC(=O)[O-])C(=O)[O-])C(=O)[O-] |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.